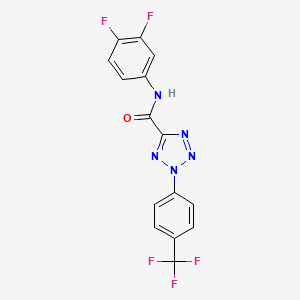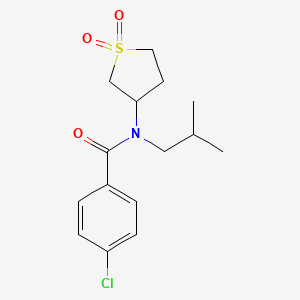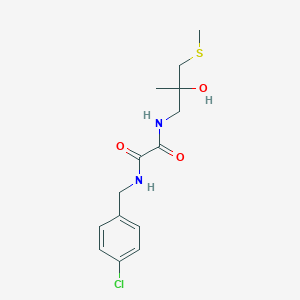![molecular formula C23H15ClFN3 B2379884 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-43-8](/img/structure/B2379884.png)
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as CFM-2, is a synthetic compound that has been extensively studied for its anti-inflammatory and analgesic properties. It belongs to the class of pyrazoloquinolines and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and the immune response.
実験室実験の利点と制限
One of the advantages of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is its specificity for the NF-κB signaling pathway. This makes it a useful tool for studying the role of NF-κB in the inflammatory response. However, one of the limitations of this compound is its complex synthesis, which makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of other targets for this compound, which could expand its potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves a multistep process that starts with the reaction of 3-chloroaniline with 4-fluoroaniline to form 1-(3-chlorophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one. This intermediate is then reacted with 2,3-dichloroquinoxaline to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain. These findings suggest that this compound has potential therapeutic applications in the treatment of inflammatory and neuropathic pain.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-17(25)9-7-15)27-28(23)18-4-2-3-16(24)12-18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFYSQBESGHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
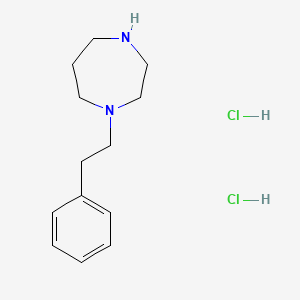
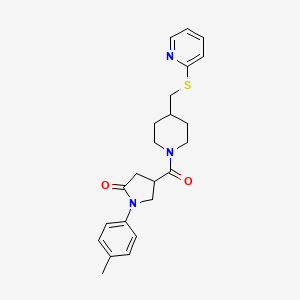
![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)
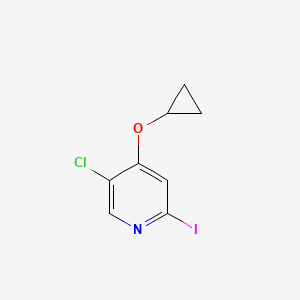
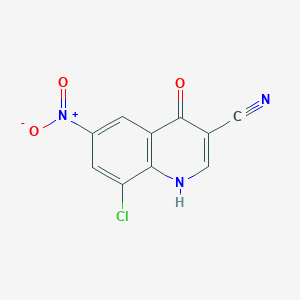
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)
